molecular formula C12H16ClNO3S B2937390 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride CAS No. 1016755-21-7

2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride

Cat. No.: B2937390
CAS No.: 1016755-21-7
M. Wt: 289.77
InChI Key: NWQCKMOKXUESDU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with butyl isocyanate and methylamine . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar compounds to 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride include other sulfonyl chlorides and carbamoyl derivatives. For example:

The uniqueness of this compound lies in its specific reactivity and applications, which may differ from its analogs due to the presence of the chloride group.

Properties

IUPAC Name

2-[butyl(methyl)carbamoyl]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-3-4-9-14(2)12(15)10-7-5-6-8-11(10)18(13,16)17/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQCKMOKXUESDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016755-21-7
Record name 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
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